molecular formula C17H19N3O2 B2564347 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034498-36-5

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2564347
CAS No.: 2034498-36-5
M. Wt: 297.358
InChI Key: QPCHCYZETNBSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a phenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-phenylacetyl chloride with piperidine to form 2-phenyl-1-(piperidin-1-yl)ethanone . This intermediate is then reacted with pyrimidin-2-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic compounds, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of both the piperidine and pyrimidine rings, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(12-14-6-2-1-3-7-14)20-11-4-8-15(13-20)22-17-18-9-5-10-19-17/h1-3,5-7,9-10,15H,4,8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHCYZETNBSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.